molecular formula C23H19N5O B2903483 N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 902284-92-8

N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2903483
CAS No.: 902284-92-8
M. Wt: 381.439
InChI Key: ZYWLQKGBQABJIZ-UHFFFAOYSA-N
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Description

N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a methoxybenzyl and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. For instance, the reaction of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes can lead to the formation of the triazole ring, followed by further functionalization to introduce the methoxybenzyl and phenyl groups .

Industrial Production Methods: Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of eco-compatible catalysts and solvents to ensure sustainability and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings .

Scientific Research Applications

N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of pathogens . The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
  • [1,2,4]triazolo[4,3-a]pyrazine derivatives

Comparison: Compared to similar compounds, N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE stands out due to its unique substitution pattern, which can influence its biological activity and reactivity. The presence of the methoxybenzyl group may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-29-18-11-7-8-16(14-18)15-24-22-19-12-5-6-13-20(19)28-23(25-22)21(26-27-28)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWLQKGBQABJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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